N-Aliloxicarbonil Moxifloxacina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Allyloxycarbonyl Moxifloxacin is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. Moxifloxacin is known for its efficacy against a wide range of bacterial infections, particularly those affecting the respiratory tract. The addition of the N-allyloxycarbonyl group to moxifloxacin enhances its properties, making it a valuable compound in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

N-Allyloxycarbonyl Moxifloxacin has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.

Medicine: Investigated for its potential in treating resistant bacterial infections.

Industry: Utilized in the formulation of advanced pharmaceutical products.

Mecanismo De Acción

Target of Action

N-Allyloxycarbonyl Moxifloxacin, a derivative of Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . Moxifloxacin has been found to have a higher affinity for bacterial DNA gyrase than for mammalian .

Mode of Action

The mode of action of N-Allyloxycarbonyl Moxifloxacin involves the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by N-Allyloxycarbonyl Moxifloxacin are those involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, transcription, and repair . This disruption leads to the destabilization of the bacterial cell and ultimately results in cell death .

Pharmacokinetics

The pharmacokinetics of Moxifloxacin involve absorption, distribution, metabolism, and excretion (ADME). Moxifloxacin is metabolized in the liver, with about 52% of the dose undergoing hepatic metabolism . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolized Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively . The elimination half-life of Moxifloxacin is approximately 12-16 hours .

Result of Action

The result of N-Allyloxycarbonyl Moxifloxacin’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes involved in bacterial DNA synthesis, the compound disrupts critical cellular processes, leading to bacterial cell death . This makes it effective in treating various bacterial infections .

Action Environment

The efficacy of N-Allyloxycarbonyl Moxifloxacin can be influenced by various environmental factors. For instance, the presence of biofilms can reduce the efficacy of Moxifloxacin . When combined with other agents such as n-acetyl-l-cysteine (nac), the antibiofilm efficacy of moxifloxacin can be significantly enhanced . This suggests that the action, efficacy, and stability of N-Allyloxycarbonyl Moxifloxacin can be influenced by the specific environmental context in which it is used .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyloxycarbonyl Moxifloxacin typically involves the protection of the amino group in moxifloxacin with an allyloxycarbonyl (Alloc) group. This can be achieved through a reaction with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Allyloxycarbonyl Moxifloxacin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

N-Allyloxycarbonyl Moxifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: N-Allyloxycarbonyl Moxifloxacin can undergo nucleophilic substitution reactions, particularly at the allyloxycarbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Moxifloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Known for its effectiveness against Gram-negative bacteria.

Uniqueness

N-Allyloxycarbonyl Moxifloxacin stands out due to its enhanced stability and potential for use in drug development. The allyloxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Actividad Biológica

N-Allyloxycarbonyl Moxifloxacin (NAM) is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound has garnered attention due to its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of NAM, including its mechanisms, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Moxifloxacin, and by extension NAM, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair in bacteria. The binding affinity of moxifloxacin for these targets is significantly higher in bacteria than in mammalian cells, which contributes to its selective toxicity:

- DNA Gyrase : Inhibits the untwisting of DNA necessary for replication.

- Topoisomerase IV : Plays a key role in separating replicated DNA during cell division.

This dual mechanism results in bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of NAM is influenced by its structural modifications compared to moxifloxacin. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~90% |

| Volume of Distribution | 1.7 to 2.7 L/kg |

| Protein Binding | ~50% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Half-Life | ~12 hours |

These properties suggest that NAM may maintain effective plasma concentrations over extended periods, potentially enhancing its therapeutic efficacy .

Case Studies and Research Findings

-

Acute Exacerbation of Chronic Bronchitis :

A multicenter study compared NAM to standard antibiotic therapy in patients with acute exacerbations. Results indicated that NAM provided superior clinical cure rates and bacteriological success compared to standard treatments (amoxicillin or clarithromycin) over a follow-up period of up to 9 months . -

Tuberculosis Treatment :

A population pharmacokinetic study involving tuberculosis patients demonstrated that NAM achieved favorable pharmacodynamic targets against multidrug-resistant strains. The cumulative fraction of response (CFR) for NAM was significantly higher than that for other fluoroquinolones, indicating its potential as a first-line treatment option for resistant infections . -

Meningitis Treatment :

In animal models of Escherichia coli meningitis, NAM demonstrated effective penetration into cerebrospinal fluid (CSF), achieving higher bactericidal activity compared to ceftriaxone and meropenem. The study highlighted the importance of AUC/MBC ratios in predicting therapeutic outcomes .

Safety Profile

While NAM exhibits strong antibacterial activity, safety considerations are paramount. Clinical data indicate that adverse effects are generally comparable to those seen with standard fluoroquinolones. Commonly reported side effects include gastrointestinal disturbances (nausea, diarrhea) and central nervous system effects (headache, dizziness). Serious adverse events remain rare but necessitate careful monitoring during therapy .

Propiedades

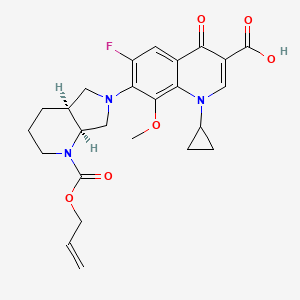

IUPAC Name |

7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32)/t14-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKXWGXSJEFGB-IFXJQAMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.